molecular formula C14H23N4O2P B14134095 N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide CAS No. 88789-60-0

N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide

Cat. No.: B14134095
CAS No.: 88789-60-0
M. Wt: 310.33 g/mol
InChI Key: DQUUQZXNULSXQC-UHFFFAOYSA-N
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Description

N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is a complex organic compound that features an aziridine ring, a phenyl group, and a phosphoric triamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of aziridine with a suitable precursor under controlled conditions. One common method involves the coupling of aziridine with an electrophilic nitrogen source, such as iminoiodinane or organoazide, to form the aziridine ring . The reaction conditions often require a basic environment and may involve the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various amine derivatives, substituted aziridines, and other nitrogen-containing compounds. These products are often of interest for their potential biological activity and synthetic utility.

Scientific Research Applications

N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with molecular targets such as DNA and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. This reactivity is exploited in its use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is unique due to its combination of an aziridine ring with a phosphoric triamide moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

88789-60-0

Molecular Formula

C14H23N4O2P

Molecular Weight

310.33 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-[4-[bis(dimethylamino)phosphorylamino]phenyl]ethanone

InChI

InChI=1S/C14H23N4O2P/c1-16(2)21(20,17(3)4)15-13-7-5-12(6-8-13)11-14(19)18-9-10-18/h5-8H,9-11H2,1-4H3,(H,15,20)

InChI Key

DQUUQZXNULSXQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(NC1=CC=C(C=C1)CC(=O)N2CC2)N(C)C

Origin of Product

United States

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